molecular formula C15H21ClN2O B12735476 4'-Chloro-beta-methyl-1-piperidinepropionanilide CAS No. 108971-38-6

4'-Chloro-beta-methyl-1-piperidinepropionanilide

Katalognummer: B12735476
CAS-Nummer: 108971-38-6
Molekulargewicht: 280.79 g/mol
InChI-Schlüssel: KLTLHPHUKCCGCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Chloro-beta-methyl-1-piperidinepropionanilide is a chemical compound with the molecular formula C15H21ClN2O and a molecular weight of 280.83 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-beta-methyl-1-piperidinepropionanilide typically involves the reaction of 4-chloroaniline with beta-methyl-1-piperidinepropionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Chloro-beta-methyl-1-piperidinepropionanilide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Wissenschaftliche Forschungsanwendungen

4’-Chloro-beta-methyl-1-piperidinepropionanilide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various chemical products

Wirkmechanismus

The mechanism of action of 4’-Chloro-beta-methyl-1-piperidinepropionanilide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4’-Chloro-beta-methyl-1-piperidinepropionanilide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research .

Eigenschaften

CAS-Nummer

108971-38-6

Molekularformel

C15H21ClN2O

Molekulargewicht

280.79 g/mol

IUPAC-Name

N-(4-chlorophenyl)-3-piperidin-1-ylbutanamide

InChI

InChI=1S/C15H21ClN2O/c1-12(18-9-3-2-4-10-18)11-15(19)17-14-7-5-13(16)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H,17,19)

InChI-Schlüssel

KLTLHPHUKCCGCQ-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)NC1=CC=C(C=C1)Cl)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.